![molecular formula C12H9ClN2Te B14471056 (E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene CAS No. 72643-40-4](/img/structure/B14471056.png)
(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene is an organotellurium compound characterized by the presence of a chlorotellanyl group attached to a phenyl ring, which is further connected to a diazene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene typically involves the reaction of 2-chlorotellanylbenzene with phenylhydrazine under specific conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the phenylhydrazine on the chlorotellanylbenzene, followed by the elimination of a hydrogen chloride molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can convert the diazene moiety to hydrazine derivatives.
Substitution: The chlorotellanyl group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of tellurium dioxide derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various functionalized organotellurium compounds.
Wissenschaftliche Forschungsanwendungen
(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of novel therapeutic agents.
Industry: Utilized in the synthesis of materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of (E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The chlorotellanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The diazene moiety can undergo redox reactions, generating reactive intermediates that can interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-[2-(Chloroselenanyl)phenyl]-2-phenyldiazene: Similar structure but with a selenanyl group instead of a tellanyl group.
(E)-1-[2-(Chlorostannyl)phenyl]-2-phenyldiazene: Contains a stannyl group instead of a tellanyl group.
Uniqueness
(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene is unique due to the presence of the tellanyl group, which imparts distinct chemical and biological properties compared to its selenium and tin analogs
Eigenschaften
CAS-Nummer |
72643-40-4 |
|---|---|
Molekularformel |
C12H9ClN2Te |
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
(2-phenyldiazenylphenyl) tellurohypochlorite |
InChI |
InChI=1S/C12H9ClN2Te/c13-16-12-9-5-4-8-11(12)15-14-10-6-2-1-3-7-10/h1-9H |
InChI-Schlüssel |
NPWKKLAONAZUBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=C2[Te]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


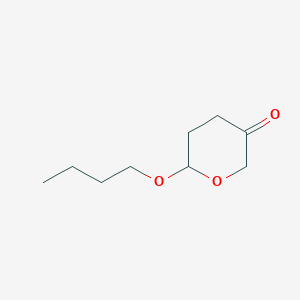

![Bis(benzo[d]oxazol-2-ylmethyl)sulfane](/img/structure/B14470978.png)
![2-Cyano-N-methyl-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14470988.png)
![(2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;perchlorate](/img/structure/B14470990.png)


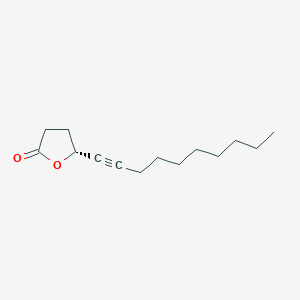

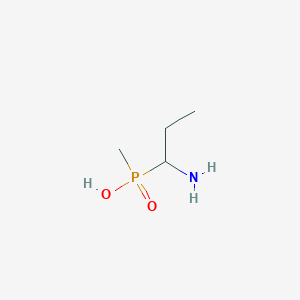
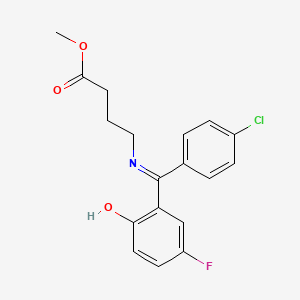
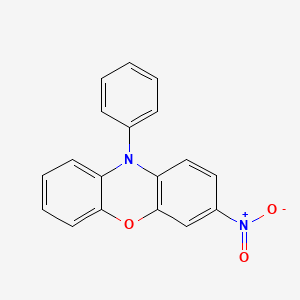
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14471050.png)
![Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14471057.png)
